2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride
CAS No.: 1427173-51-0
Cat. No.: VC3028566
Molecular Formula: C6H12ClF2N
Molecular Weight: 171.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427173-51-0 |
|---|---|
| Molecular Formula | C6H12ClF2N |
| Molecular Weight | 171.61 g/mol |
| IUPAC Name | 2-(3,3-difluorocyclobutyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H11F2N.ClH/c7-6(8)3-5(4-6)1-2-9;/h5H,1-4,9H2;1H |
| Standard InChI Key | CQMYOPFOVYWJNZ-UHFFFAOYSA-N |
| SMILES | C1C(CC1(F)F)CCN.Cl |
| Canonical SMILES | C1C(CC1(F)F)CCN.Cl |
Introduction
Chemical Properties and Structure
Molecular Structure and Formula
2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride has the molecular formula C₆H₁₂ClF₂N, corresponding to a molecular weight of 171.61 g/mol . The structure consists of a 3,3-difluorocyclobutyl ring connected to an ethylamine chain, with the amine group present in its protonated form as a hydrochloride salt. This salt formation enhances stability and solubility characteristics typical of amine hydrochlorides.
Physical Properties
While comprehensive physical data specific to 2-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride is limited in the available search results, related 3,3-difluorocyclobutyl compounds typically exist as crystalline solids with specific melting and boiling points dependent on their exact structure. The hydrochloride salt formation typically increases water solubility while decreasing solubility in non-polar organic solvents.
Synthesis and Preparation Methods
General Synthetic Approaches to 3,3-Difluorocyclobutyl Derivatives
The synthesis of 2-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride can be contextualized within broader synthetic approaches to 3,3-difluorocyclobutyl derivatives. According to the available literature, there are several established routes to synthesize such compounds.
A common approach involves the use of deoxofluorination reagents such as DAST (diethylaminosulfur trifluoride) or Morph-DAST (morpholinosulfur trifluoride) to convert carbonyl groups in cyclobutanone derivatives to difluoromethylene groups . This strategy has been successfully employed for the multigram synthesis of various 3,3-difluorocyclobutyl-substituted building blocks.
Specific Synthesis of Amine Derivatives
For the synthesis of amine-containing 3,3-difluorocyclobutyl derivatives, a strategic approach often involves:
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Preparation of ethyl 3,3-difluorocyclobutanecarboxylate as a key intermediate
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Subsequent functional group transformations to introduce the amine moiety
As described in available research, the preparation of primary amines with the 3,3-difluorocyclobutyl moiety can involve reduction of carboxylic acid derivatives to alcohols, followed by conversion to amines via Mitsunobu reaction or other methodologies . The specific synthesis of 2-(3,3-difluorocyclobutyl)ethan-1-amine likely involves chain extension from the cyclobutane carboxylic acid followed by appropriate functional group transformations.
Applications in Medicinal Chemistry and Drug Discovery
Pharmaceutical Relevance
The 3,3-difluorocyclobutyl group has demonstrated significant importance in medicinal chemistry. Fluorinated cycloalkyl groups can participate in protein binding through hydrophobic interactions, and the fluorine atoms can act as weak hydrogen bond acceptors . These properties make 2-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride and related compounds valuable building blocks in the design and synthesis of potential drug candidates.
| Statement Code | Description |
|---|---|
| H319 | Causes serious eye irritation |
| H315 | Causes skin irritation |
| H335 | May cause respiratory irritation |
| H302 | Harmful if swallowed |
The recommended precautionary statements include:
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P264: Wash hands thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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P337+P313: If eye irritation persists: Get medical advice/attention
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P302+P352: IF ON SKIN: Wash with plenty of water
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P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell
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P330: Rinse mouth
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P501: Dispose of contents/container in accordance with local/regional/national/international regulations
| Manufacturer | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| TRC | D454363 | 25mg | $265 |
| American Custom Chemicals Corporation | HCH0621040 | 5mg | $457.91 |
| Activate Scientific | AS58687 | 1g | $655 |
| AK Scientific | 3416EB | 250mg | $748 |
| Activate Scientific | AS58687 | 5g | $1824 |
These pricing details indicate that the compound is a specialty research chemical available at premium pricing, typical of advanced fluorinated building blocks .
Scale of Availability
The compound appears to be available primarily in milligram to gram quantities, suggesting its current use is mainly in research and early-stage development applications rather than large-scale industrial processes. The highest listed quantity available is 5 grams, priced at $1824 .
Structural Analogs and Related Compounds
3,3-Difluorocyclobutyl Building Blocks
The 3,3-difluorocyclobutyl moiety serves as a foundation for numerous building blocks used in medicinal chemistry. Related compounds include:
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3,3-Difluorocyclobutanecarboxylic acid
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(3,3-Difluorocyclobutyl)methanol
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3,3-Difluorocyclobutylamine
These compounds share structural similarity with 2-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride and represent potential alternative building blocks for similar applications.
Pharmaceutical Relevance of Related Structures
Several bioactive compounds containing the 3,3-difluorocyclobutyl moiety have been reported in the literature. These include compounds with activities as:
This range of biological activities underscores the versatility and pharmaceutical relevance of the 3,3-difluorocyclobutyl structural motif.
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